m-PEG11-OH
Description
Undecaethylene glycol monomethyl ether (CAS 114740-40-8) is a polyether compound with the molecular formula C₂₃H₄₈O₁₂ and a molecular weight of 516.62 g/mol . Structurally, it consists of a methyl group attached to a polyethylene glycol (PEG) chain containing 11 ethylene glycol repeating units. This configuration imparts amphiphilic properties, balancing hydrophilic (due to the PEG backbone) and hydrophobic (from the methyl terminal group) characteristics. It is primarily utilized in research and industrial applications, such as pharmaceutical formulations, surfactants, and polymer synthesis, due to its solubility in both aqueous and organic media .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDQSWKLHABGKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H48O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that polyethylene glycols (pegs), such as mpeg11-oh, are often used in pharmaceutical and biomedical applications due to their biocompatibility, low toxicity, and ability to modify the properties of various substances.
Mode of Action
For instance, they can increase the solubility of hydrophobic drugs, enhance the stability of proteins, and reduce the immunogenicity of therapeutic agents.
Biochemical Pathways
Pegs are often used to modify the properties of drugs and proteins, which can influence various biochemical pathways depending on the specific substances they are attached to.
Pharmacokinetics
Pegs are generally known to improve the pharmacokinetic properties of drugs by increasing their solubility, stability, and circulation time.
Result of Action
Pegs are often used to modify the properties of drugs and proteins, which can influence their effects at the molecular and cellular levels.
Action Environment
The action of mPEG11-OH can be influenced by various environmental factors. For instance, the presence of other substances can affect its ability to modify their properties. Additionally, factors such as temperature and pH can influence its stability.
Biological Activity
Undecaethylene glycol monomethyl ether (UEGME), with the molecular formula C23H48O12 and a molecular weight of 516.6 g/mol, is a polyethylene glycol derivative that exhibits unique properties beneficial for various applications in the chemical and pharmaceutical industries. This article explores the biological activity of UEGME, focusing on its toxicity, biocompatibility, and potential applications as a drug delivery vehicle.
- Molecular Formula : C23H48O12
- Molecular Weight : 516.6 g/mol
- Physical State : Clear, colorless liquid
- Solubility : Water-soluble
Biological Activity Overview
Research on UEGME is limited; however, insights can be drawn from studies on related compounds in the polyethylene glycol (PEG) family. Compounds like UEGME are generally recognized for their low toxicity and biocompatibility , making them suitable for pharmaceutical applications.
Toxicity and Safety Profiles
- Low Toxicity : UEGME is reported to have low toxicity levels, which is a characteristic feature of many PEG derivatives. This property makes it an attractive candidate for use in drug formulations.
- Reactivity : While low in toxicity, caution is advised when UEGME interacts with strong oxidizing agents or bases due to potential reactivity issues.
Applications in Drug Delivery
The ability of UEGME to enhance the solubility and stability of active pharmaceutical ingredients positions it as a valuable excipient in drug formulations. Similar compounds have been studied for their roles in facilitating drug delivery through biological membranes.
Comparative Analysis with Other PEG Derivatives
Case Study 1: Drug Delivery Systems
Research indicates that polyethylene glycols, including UEGME, can improve the pharmacokinetics of drugs by enhancing their solubility and bioavailability. For instance, studies have shown that PEG derivatives can facilitate the delivery of poorly soluble drugs through various routes, including oral and intravenous administration.
Case Study 2: Biocompatibility Assessments
In vitro studies have demonstrated that PEG derivatives exhibit minimal cytotoxicity towards various cell lines, supporting their use in biomedicine. These findings align with the general trend observed in other PEG compounds where low toxicity correlates with high biocompatibility.
Scientific Research Applications
Undecaethylene glycol monomethyl ether is a polyethylene glycol derivative with a wide range of applications in chemical and pharmaceutical industries due to its unique properties, including its solubility in water and low toxicity.
Scientific Research Applications
General Properties and Characteristics: Undecaethylene glycol monomethyl ether, with the molecular formula and a molecular weight of 516.6 g/mol, is a clear, colorless liquid. It contains both ethylene glycol units and a methyl ether group.
Solvent: Undecaethylene glycol monomethyl ether acts as a solvent for various organic substances, improving their solubility and stability.
Drug Formulations: Polyethylene glycols like undecaethylene glycol monomethyl ether are known for their low toxicity and biocompatibility, making them useful as solvents and carriers in drug formulations. They enhance the solubility and stability of active pharmaceutical ingredients and have potential applications in drug delivery systems.
Compatibility and Cautionary Notes: While undecaethylene glycol monomethyl ether exhibits low toxicity, it should be handled with caution when combined with strong oxidizing agents or bases due to potential decomposition or reactivity issues. Its interactions with biological membranes have been studied to evaluate its effectiveness as a drug delivery vehicle.
Industrial Applications: Undecaethylene glycol monomethyl ether is suitable for industrial applications requiring higher molecular weight ethers because of its longer ethylene glycol chain length, which enhances its solubility properties.
Lithium Batteries: Ethylene glycol monomethyl ether is used to enhance the performance of solid-state lithium batteries, demonstrating its utility in improving battery technology under low-temperature conditions .
Cancer Therapy: Ethylene glycol monomethyl ether's properties are exploited in the formulation of advanced nanomedicine platforms for targeted cancer therapy, showcasing its potential in high-stakes medical applications .
Paints, Varnishes, Inks, and Cleaners: Dipropylene Glycol Monomethyl Ether (DPGME) is used as a solvent in the manufacture of water-based coatings and as a coalescing agent . Ethylene Glycol Monomethyl Ether is used as a solvent, in coatings, inks, and cleaners .
Pesticide Products: Dipropylene Glycol Monomethyl Ether (DPGME) is used as an inert ingredient in pesticide products as a stabilizer in pesticide formulations applied to growing crops only; and/or a surfactant in pesticide formulations applied to animals .
Comparison with Similar Compounds
Research Findings and Gaps
- A 2025 study noted that PEG chains >8 units resist enzymatic cleavage, reducing methoxyacetic acid formation .
Q & A
Q. What are the established synthesis methods for undecaethylene glycol monomethyl ether, and how are they validated?
The synthesis typically involves alkoxylation reactions, where monomethyl ether derivatives of polyethylene glycols are functionalized using reagents like toluenesulfonyl chloride or methanesulfonyl chloride. For example, one-step methods without intermediate isolation are reported for analogous compounds . Validation involves characterization via NMR spectroscopy (to confirm ethylene oxide unit count and terminal methoxy groups) and HPLC (to assess purity >98%). Physical properties (e.g., liquid state, stability under recommended storage) should align with SDS-reported data .
Q. What safety protocols are critical for handling undecaethylene glycol monomethyl ether in laboratory settings?
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use respirators if aerosol generation is possible .
- Storage : Store in sealed containers at -20°C for long-term stability (up to 3 years) or 4°C for shorter periods. Avoid incompatible materials like strong acids/oxidizers .
- Spill Management : Absorb spills with inert materials (e.g., bentonite) and decontaminate surfaces with ethanol. Ensure adequate ventilation during cleanup .
Q. Which physicochemical properties are essential for experimental design?
Key parameters include:
- Stability : Stable under recommended conditions but degrades in the presence of strong acids/oxidizers, releasing toxic fumes .
- Hygroscopicity : Likely high due to ethylene glycol backbone; use anhydrous conditions for moisture-sensitive reactions.
- Solubility : Expected to be water-soluble (similar to shorter-chain analogs), but empirical testing via cloud-point titration is advised .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in undecaethylene glycol monomethyl ether synthesis?
- Temperature Control : Maintain 40–60°C during alkoxylation to balance reaction rate and byproduct formation.
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent mixing in biphasic systems.
- Purification : Use size-exclusion chromatography to separate oligomers, as polydispersity is a common issue in polyethylene glycol derivatives .
Q. How should researchers resolve contradictions in toxicological data for this compound?
Existing SDSs report no carcinogenic classification per IARC/ACGIH but note potential reproductive toxicity . To address gaps:
Q. What methodologies are recommended for designing exposure controls in studies involving chronic toxicity?
- Engineering Controls : Implement local exhaust ventilation with HEPA filters to capture aerosols.
- Biological Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to quantify urinary metabolites in exposed animal models.
- Threshold Limits : Adopt ALARA (As Low As Reasonably Achievable) principles, given the lack of established occupational exposure limits .
Q. How can ecological impact studies address the lack of data on biodegradability and bioaccumulation?
Q. What experimental approaches assess stability under extreme pH or temperature conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
